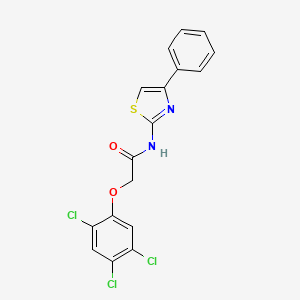![molecular formula C13H12BrN3O3 B5137954 5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137954.png)
5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the pyrimidine class of compounds and has shown promising results in various scientific studies.
Mécanisme D'action
The 5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor works by binding to the bromodomain of BET proteins, preventing them from interacting with acetylated histones. This interaction is essential for the regulation of gene expression, and the inhibition of BET proteins leads to a decrease in the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The 5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor has been shown to have various biochemical and physiological effects. In addition to its anti-tumor effects, this compound has also been found to have anti-inflammatory properties. The inhibition of BET proteins has been shown to decrease the expression of pro-inflammatory cytokines, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The 5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor has several advantages for use in lab experiments. It is a potent and selective inhibitor of BET proteins, making it an ideal tool for studying the role of these proteins in various biological processes. However, the use of this compound in lab experiments is limited by its solubility and stability, which can affect its efficacy.
Orientations Futures
There are several future directions for research on the 5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor. One area of interest is the development of more potent and selective inhibitors of BET proteins. Another area of research is the identification of biomarkers that can predict the response of tumors to 5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitors. Additionally, the combination of 5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitors with other anti-tumor agents is an area of active investigation. Finally, the role of BET proteins in other biological processes, such as inflammation and cardiovascular disease, is an area of growing interest.
In conclusion, the 5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor is a promising compound that has shown significant potential in scientific research. Its ability to inhibit the activity of BET proteins has led to its use in cancer research and other areas of investigation. While there are limitations to its use in lab experiments, the future directions of research on this compound are numerous and hold great promise for advancing our understanding of various biological processes.
Méthodes De Synthèse
The synthesis of 5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 3-bromo-4-(dimethylamino)benzaldehyde with barbituric acid in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of the desired compound.
Applications De Recherche Scientifique
The 5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor has shown promising results in various scientific studies, particularly in the field of cancer research. This compound has been found to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. The inhibition of BET proteins has been shown to have anti-tumor effects in various cancer types, including leukemia, lymphoma, and solid tumors.
Propriétés
IUPAC Name |
5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c1-17(2)10-4-3-7(6-9(10)14)5-8-11(18)15-13(20)16-12(8)19/h3-6H,1-2H3,(H2,15,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTHJJMYZPYMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)-1-methylethyl]cyclopentanamine](/img/structure/B5137876.png)
![5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5137884.png)
![3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5137910.png)
![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5137912.png)

![{3-[2-cyano-2-(3-fluorophenyl)vinyl]-1H-indol-1-yl}acetic acid](/img/structure/B5137930.png)

![N-[2-(dimethylamino)ethyl]-3,5,7-trimethyl-1-adamantanecarboxamide hydrochloride](/img/structure/B5137941.png)
![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137961.png)
![1,5-bis[(diethylamino)methyl]-2,6-naphthalenediol](/img/structure/B5137963.png)

![6,6'-(1,4-piperazinediyldisulfonyl)bis(1-methylbenzo[cd]indol-2(1H)-one)](/img/structure/B5137974.png)
![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5137978.png)
![2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B5137986.png)